Dimethyl 2-[(4-bromobenzoyl)amino]butanedioate
Overview
Description
Dimethyl N-(4-bromobenzoyl)aspartate is an organic compound with the molecular formula C₁₃H₁₄BrNO₅ It is a derivative of aspartic acid, where the amino group is acylated with 4-bromobenzoyl chloride, and both carboxyl groups are esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(4-bromobenzoyl)amino]butanedioate typically involves a multi-step process:
Acylation: Aspartic acid is reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-bromobenzoyl)aspartic acid.
Esterification: The resulting N-(4-bromobenzoyl)aspartic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-(4-bromobenzoyl)aspartate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.
Hydrolysis Products: Hydrolysis yields N-(4-bromobenzoyl)aspartic acid and methanol.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Dimethyl N-(4-bromobenzoyl)aspartate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(4-bromobenzoyl)amino]butanedioate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromobenzoyl group can interact with various molecular targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl N-(4-chlorobenzoyl)aspartate
- Dimethyl N-(4-fluorobenzoyl)aspartate
- Dimethyl N-(4-methylbenzoyl)aspartate
Uniqueness
Dimethyl N-(4-bromobenzoyl)aspartate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity.
Properties
IUPAC Name |
dimethyl 2-[(4-bromobenzoyl)amino]butanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO5/c1-19-11(16)7-10(13(18)20-2)15-12(17)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGIYGRLUXQWLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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